molecular formula C8H15NO4 B14478794 N-(2-Hydroxypropanoyl)-L-valine CAS No. 70190-98-6

N-(2-Hydroxypropanoyl)-L-valine

Cat. No.: B14478794
CAS No.: 70190-98-6
M. Wt: 189.21 g/mol
InChI Key: IJKKTQLUXOILBQ-GDVGLLTNSA-N
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Description

N-(2-Hydroxypropanoyl)-L-valine:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxypropanoyl)-L-valine typically involves the reaction of L-valine with lactic acid under controlled conditions. The reaction can be catalyzed by enzymes or chemical catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fermentation processes using microorganisms that can produce lactic acid and valine. The fermentation broth is then subjected to downstream processing, including purification and crystallization, to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxypropanoyl)-L-valine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of N-(2-Oxopropanoyl)-L-valine.

    Reduction: Regeneration of this compound.

    Substitution: Formation of N-(2-Halopropanoyl)-L-valine derivatives.

Scientific Research Applications

N-(2-Hydroxypropanoyl)-L-valine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent and its role in modulating immune responses.

    Industry: It is used in the production of biodegradable polymers and as an additive in food and cosmetic products.

Mechanism of Action

The mechanism of action of N-(2-Hydroxypropanoyl)-L-valine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. It may also interact with cell surface receptors, modulating signaling pathways that regulate cellular functions such as growth, differentiation, and immune response.

Comparison with Similar Compounds

  • N-(2-Hydroxypropanoyl)-L-methionine
  • N-(2-Hydroxypropanoyl)-L-leucine
  • N-(2-Hydroxypropanoyl)-L-isoleucine

Comparison: N-(2-Hydroxypropanoyl)-L-valine is unique due to its specific structure and the presence of the valine moiety. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the distinct properties of valine. For example, N-(2-Hydroxypropanoyl)-L-methionine contains a sulfur atom, which can influence its chemical behavior and interactions with biological molecules.

Properties

CAS No.

70190-98-6

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

(2S)-2-(2-hydroxypropanoylamino)-3-methylbutanoic acid

InChI

InChI=1S/C8H15NO4/c1-4(2)6(8(12)13)9-7(11)5(3)10/h4-6,10H,1-3H3,(H,9,11)(H,12,13)/t5?,6-/m0/s1

InChI Key

IJKKTQLUXOILBQ-GDVGLLTNSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C(C)O

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)O

Origin of Product

United States

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